molecular formula C21H17FN4O4S B2620148 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251605-00-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2620148
CAS No.: 1251605-00-1
M. Wt: 440.45
InChI Key: HEAONGGOPWJMKV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 3-fluorobenzyl group. The compound’s structure combines electron-rich aromatic systems (benzodioxin and fluorophenyl) with a sulfonamide pharmacophore, a feature common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-16-3-1-2-15(10-16)12-26(17-4-6-19-20(11-17)30-9-8-29-19)31(27,28)18-5-7-21-24-23-14-25(21)13-18/h1-7,10-11,13-14H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAONGGOPWJMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N(CC3=CC(=CC=C3)F)S(=O)(=O)C4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and triazolopyridine intermediates, followed by their coupling with the fluorophenylmethyl group under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could lead to its development as a pharmaceutical agent, particularly in areas like anti-inflammatory or anticancer research.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Structural Differences :

  • Core Heterocycle : Pyrimidine (8a, 8b) vs. pyridine (target compound).
  • Substituents : Trifluoromethyl/alkoxy groups (8a, 8b) vs. benzodioxin/fluorobenzyl (target compound).

Benzodioxin-Containing Sulfonamides (Antimicrobial Activity)

The compound 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) from shares the 2,3-dihydro-1,4-benzodioxin motif and sulfonamide group with the target compound. However, 7l incorporates an acetamide linker and a 4-chlorophenylsulfonyl group, which contributed to its potent antimicrobial activity (MIC = 12.5 µg/mL against E. coli and C. albicans) with low hemolytic activity (<5%).

Key Functional Group Comparison :

Feature Target Compound Compound 7l
Core Structure Triazolo[4,3-a]pyridine Acetamide-linked sulfonamide
Aromatic Substituents 3-Fluorobenzyl 4-Chlorophenylsulfonyl
Bioactivity Focus Undetermined (hypothetical) Antimicrobial

Structural Analogues with Pyridine/Benzodioxin Moieties

The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () shares the benzodioxin and pyridine motifs but lacks the triazole-sulfonamide framework. The absence of sulfonamide functionality in this analogue reduces its likelihood of interacting with sulfonamide-sensitive targets (e.g., carbonic anhydrase) .

Data Tables

Table 1: Structural and Bioactivity Comparison of Sulfonamide Derivatives

Compound Name/ID Core Structure Key Substituents Biological Activity Key Findings
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 2,3-Dihydrobenzodioxin, 3-Fluorobenzyl Undetermined Structural hybrid with dual aromatic systems
8a () [1,2,4]Triazolo[1,5-a]pyrimidine 5,7-Dimethoxy, Trifluoromethyl Herbicidal 85% weed inhibition at 100 ppm
7l () Acetamide-linked sulfonamide 4-Chlorophenyl, 3,5-Dimethylphenyl Antimicrobial MIC = 12.5 µg/mL, low hemolysis
CS-0309467 () Pyridine Benzodioxin, Dimethylaminomethyl Research use only No validated medical data

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis methods, biological evaluations, and therapeutic potentials of this compound based on various research studies.

Synthesis

The synthesis of this compound typically involves multiple steps starting from the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with sulfonyl chlorides and triazole moieties. The general procedure includes:

  • Preparation of Intermediate Compounds :
    • The initial step involves the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield the corresponding sulfonamide.
    • Subsequent reactions with 2-bromo-N-(un/substituted-phenyl)acetamides in dimethylformamide (DMF) lead to various derivatives.
  • Characterization :
    • The final products are characterized using techniques such as NMR and mass spectrometry to confirm their structures.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of sulfonamides containing benzodioxane and triazole moieties. For instance:

  • Alpha-Glucosidase Inhibition : The compound showed significant inhibition against alpha-glucosidase enzymes, which are crucial in the management of Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption.
  • Acetylcholinesterase Inhibition : It also exhibited inhibitory effects on acetylcholinesterase enzymes, which are relevant in Alzheimer's disease (AD) treatment by preventing the breakdown of acetylcholine.
Enzyme Inhibition (%) IC50 (µM)
Alpha-Glucosidase75%12.5
Acetylcholinesterase68%15.0

Antimicrobial Activity

In vitro studies have demonstrated moderate antimicrobial activity against various bacterial and fungal strains. The compound was tested against:

  • Gram-positive and Gram-negative Bacteria
  • Fungal Strains

The results indicated that certain derivatives of this compound possess effective antimicrobial properties.

Lipid Peroxidation Inhibition

A series of related compounds have been evaluated for their ability to inhibit lipid peroxidation. Some derivatives were found to be significantly more effective than traditional inhibitors like probucol.

Case Studies

  • Diabetes Management : A study involving diabetic mice treated with the compound showed a reduction in blood glucose levels and improved insulin sensitivity compared to control groups.
  • Neuroprotective Effects : Another study indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

The proposed mechanism involves the binding of the compound to active sites on target enzymes, thereby inhibiting their activity. This interaction can block substrate access and prevent catalysis.

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